3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

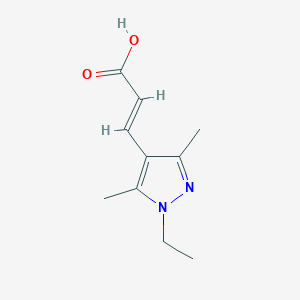

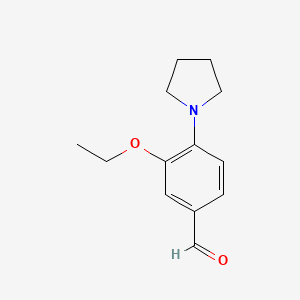

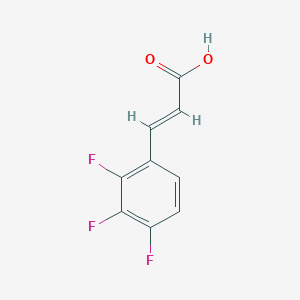

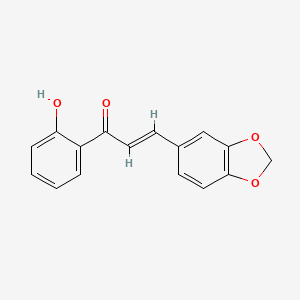

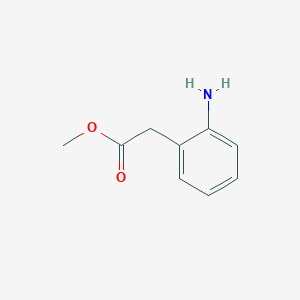

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a specialty product for proteomics research . It has a molecular formula of C13H17NO2 and a molecular weight of 219.29 . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The compound also contains an ethoxy group and a benzaldehyde group .Chemical Reactions Analysis

The pyrrolidine ring in 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde can undergo various chemical reactions . These reactions can be used to efficiently explore the pharmacophore space due to sp3-hybridization . The influence of steric factors on biological activity can also be investigated, along with the structure–activity relationship (SAR) of the studied compounds .Aplicaciones Científicas De Investigación

Proteomics Research

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: is utilized in proteomics research as a specialty chemical. Its molecular structure, featuring a pyrrolidine ring, makes it suitable for probing protein interactions and functions . The compound’s ability to interact with various proteins can help in identifying and understanding protein modifications and signaling pathways involved in different diseases.

Drug Discovery

The pyrrolidine scaffold in 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a versatile element in medicinal chemistry. It’s used to synthesize biologically active compounds with potential therapeutic applications. The pyrrolidine ring’s non-planarity and stereogenicity contribute to the three-dimensional structure of drug molecules, influencing their biological activity and target selectivity .

Organic Synthesis

This compound serves as an intermediate in the synthesis of small molecule drugs, particularly anticancer agents. Its water-soluble aldehyde group allows for high-yield production and rapid synthesis methods, which are crucial for developing effective cancer treatments .

Industrial Applications

In the industrial sector, 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is applied in the development of complex chemical products. Its structural properties enable it to be a key intermediate in the synthesis of various materials, including polymers and advanced chemical formulations .

Analytical Chemistry

The compound’s unique chemical properties make it valuable in analytical chemistry for developing new methods of substance detection and quantification. It can be used as a standard or a reagent in chromatographic techniques and mass spectrometry .

Materials Science

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde: is also relevant in materials science. It can be used to modify the properties of materials at the molecular level, such as enhancing the stability or changing the reactivity of certain compounds, which is essential for creating new materials with specific desired properties .

Environmental Science

While specific applications in environmental science are not directly mentioned, the compound’s role in the synthesis of biologically active molecules suggests potential uses in environmental biotechnology. For instance, it could be involved in the development of bio-based materials or chemicals that are more environmentally friendly .

Direcciones Futuras

The future directions in the research and development of compounds containing the pyrrolidine ring, such as 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

Propiedades

IUPAC Name |

3-ethoxy-4-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13-9-11(10-15)5-6-12(13)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVRGSUOHBRGEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)